molecular formula C12H16FNO B2887516 1-(4-Fluorobenzyl)piperidin-4-ol CAS No. 91600-10-1

1-(4-Fluorobenzyl)piperidin-4-ol

Cat. No.: B2887516
CAS No.: 91600-10-1
M. Wt: 209.264
InChI Key: YNRBHCDZXIHQNR-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)piperidin-4-ol is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group at the 4-position

Scientific Research Applications

1-(4-Fluorobenzyl)piperidin-4-ol has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving piperidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withBeta-secretase 1 , which plays a crucial role in the production of beta-amyloid peptide in the brain, a key factor in the development of Alzheimer’s disease.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its target and its overall stability . .

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-4-piperidinyl]methanol: This compound shares a similar structure but differs in the presence of a methanol group instead of a hydroxyl group.

    Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine: A fentanyl homolog with a different substitution pattern on the piperidine ring.

    Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct structural features.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorobenzyl and hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRBHCDZXIHQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.856 g (0.00846 mol) of 4-hydroxypiperidine was dissolved in 40 ml of dimethylformamide and cooled to 0°. 2.0 g (0.0106 mol) of 4-fluorobenzyl bromide and 3.3 ml (0.0233 mol) of triethylamine were added under argon and the mixture was left to come to room temperature. It was stirred for 16 hrs., the solvent was distilled off and the residue was chromatographed on silica gel with dichloromethane/methanol (17:3) as the eluent. An analytically pure sample was obtained after a second chromatography on silica gel with dichloromethane/methanol (17:3) as the eluent. The remainder was used directly in the next step. 0.176 g (8%) of 1-(4-fluoro-benzyl-piperidin-4-ol was obtained as a yellow oil. MS: me/e=210 (C12H17FNO+).
Quantity
0.856 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two

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